Molecular Weight and Lipophilicity (XLogP3) vs. Unprotected 5-(Hydrazino)pyrimidine
5-(1,2-DI-Boc-hydrazino)pyrimidine (MW 310.35, XLogP3 1.8) exhibits a 182% higher molecular weight and a 2.4-unit greater lipophilicity compared to unprotected 5-(hydrazino)pyrimidine (MW 110.12, XLogP3 -0.6) [1][2]. The increased XLogP3 value indicates significantly enhanced membrane permeability and hydrophobic character, which is critical for the design of CNS-penetrant or intracellular-targeting drug candidates. The Boc-protected variant also reduces hydrogen bond donors from 2 to 1 and increases hydrogen bond acceptors from 4 to 6, altering solvation and protein-binding dynamics [1][2].
| Evidence Dimension | Molecular weight (g/mol) and XLogP3 |
|---|---|
| Target Compound Data | MW: 310.35 g/mol; XLogP3: 1.8 |
| Comparator Or Baseline | 5-(Hydrazino)pyrimidine (CAS 1262021-60-2): MW: 110.12 g/mol; XLogP3: -0.6 |
| Quantified Difference | MW difference: +200.23 g/mol (+182%); XLogP3 difference: +2.4 units |
| Conditions | Computed by PubChem (XLogP3 3.0) |
Why This Matters
Higher molecular weight and lipophilicity directly influence pharmacokinetic properties and the ability to cross biological membranes, making the Boc-protected compound a preferred intermediate for developing orally bioavailable or CNS-active therapeutics.
- [1] PubChem. (2025). 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate. CID 72207624. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1234615-84-9 View Source
- [2] PubChem. (2025). 5-(Hydrazino)pyrimidine. CID 55282170. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-_Hydrazino_pyrimidine View Source
